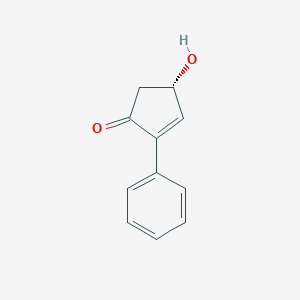
2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- is an organic compound with a unique structure that includes a cyclopentenone ring substituted with a hydroxy group and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- can be achieved through several methods. One common approach involves the condensation of aromatic α-diketones with acetone derivatives in the presence of a base such as sodium hydroxide in methanol. This method typically involves refluxing the reaction mixture and isolating the product by precipitation .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient purification techniques, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group.
Reduction: The carbonyl group in the cyclopentenone ring can be reduced to an alcohol.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: The major product is the corresponding ketone.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products are substituted phenyl derivatives.
Scientific Research Applications
2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in studies related to enzyme inhibition and protein interactions.
Industry: It can be used in the synthesis of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- involves its interaction with various molecular targets. The hydroxy group can form hydrogen bonds with biological molecules, while the phenyl group can participate in π-π interactions. These interactions can affect enzyme activity and protein function, making this compound useful in biochemical studies .
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: A simpler analog without the hydroxy and phenyl groups.
4-Hydroxy-2-cyclopentenone: Similar structure but lacks the phenyl group.
2-Cyclopenten-1-one, 2-hydroxy-: Similar structure but with the hydroxy group at a different position
Uniqueness
2-Cyclopenten-1-one, 4-hydroxy-2-phenyl-, (4S)- is unique due to the presence of both a hydroxy group and a phenyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
680620-51-3 |
|---|---|
Molecular Formula |
C11H10O2 |
Molecular Weight |
174.20 g/mol |
IUPAC Name |
(4S)-4-hydroxy-2-phenylcyclopent-2-en-1-one |
InChI |
InChI=1S/C11H10O2/c12-9-6-10(11(13)7-9)8-4-2-1-3-5-8/h1-6,9,12H,7H2/t9-/m1/s1 |
InChI Key |
GSEZSEIIGWHTQM-SECBINFHSA-N |
Isomeric SMILES |
C1[C@@H](C=C(C1=O)C2=CC=CC=C2)O |
Canonical SMILES |
C1C(C=C(C1=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


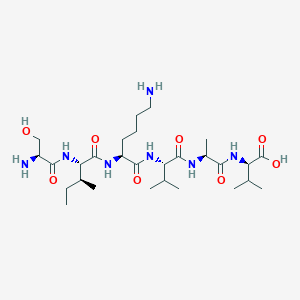
![[6-(Imidazolidin-2-ylidene)naphthalen-2(6H)-ylidene]propanedinitrile](/img/structure/B15160438.png)
![N~2~-[(2-Aminophenyl)methyl]alaninamide](/img/structure/B15160449.png)
![1H-Benzimidazole, 2-[(octahydro-1H-1,4,7-triazonin-1-yl)methyl]-](/img/structure/B15160455.png)
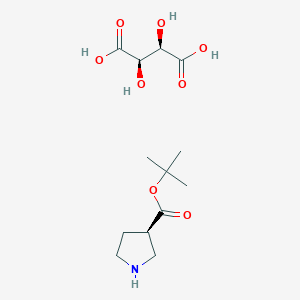
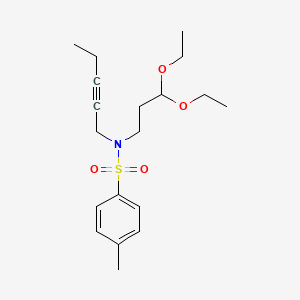
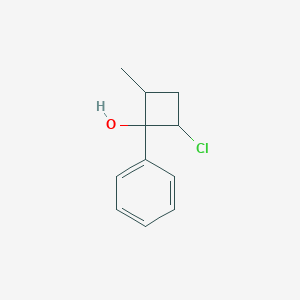

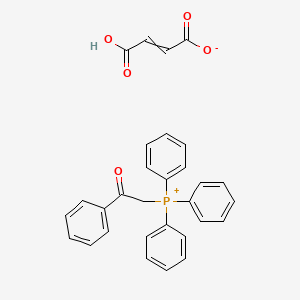
![2-[(1H-Indol-3-yl)methylidene]-1-azabicyclo[2.2.2]octan-3-ol](/img/structure/B15160491.png)
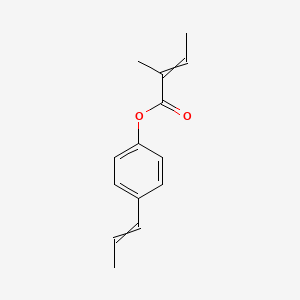
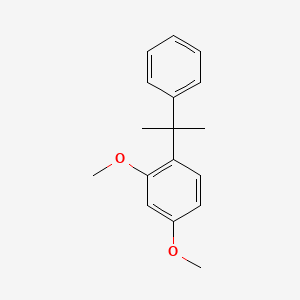
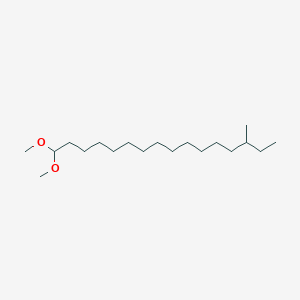
boranyl](/img/structure/B15160523.png)
